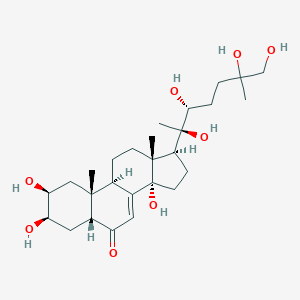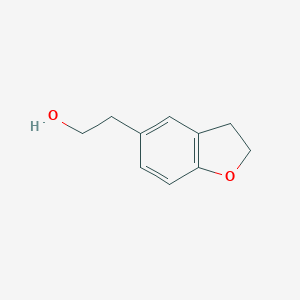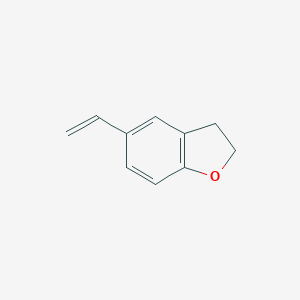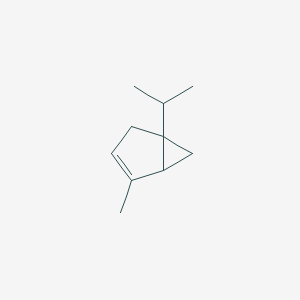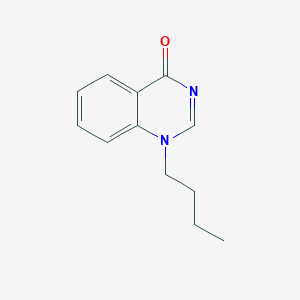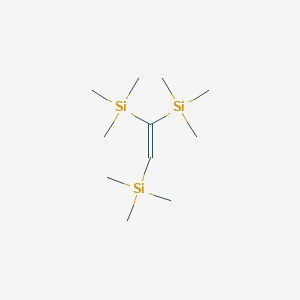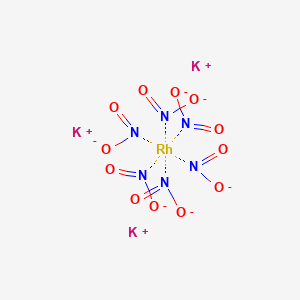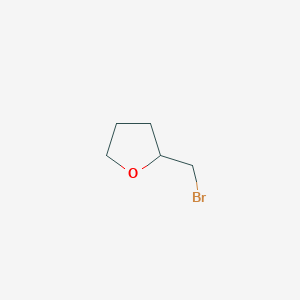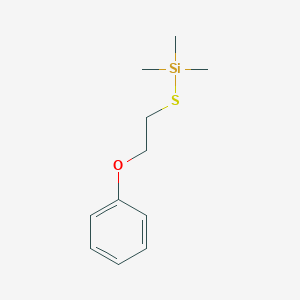
Trimethyl(2-phenoxyethylsulfanyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(2-phenoxyethylsulfanyl)silane, also known as TESPS, is a chemical compound that belongs to the family of organosilicon compounds. It is widely used in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Trimethyl(2-phenoxyethylsulfanyl)silane is not fully understood. However, it is believed that this compound reacts with various functional groups such as hydroxyl, carboxyl, and amino groups, leading to the formation of covalent bonds. This reaction results in the modification of the surface properties of various materials, leading to improved adhesion, stability, and mechanical properties.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is non-toxic and does not cause any adverse effects on living organisms. Additionally, this compound has been shown to have low skin irritation potential, making it a safe option for various applications.
Avantages Et Limitations Des Expériences En Laboratoire
Trimethyl(2-phenoxyethylsulfanyl)silane has several advantages for lab experiments. It is a readily available and affordable reagent that can be easily synthesized. Additionally, this compound has a long shelf life and can be stored for extended periods without degradation. However, this compound has some limitations, such as its low solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for the use of Trimethyl(2-phenoxyethylsulfanyl)silane in scientific research. One potential application is in the preparation of new silane-modified polymers with improved properties. Additionally, this compound can be used as a crosslinking agent in the preparation of new silicone rubbers with enhanced mechanical properties. Furthermore, this compound can be used as a surface modifier for various materials, leading to improved adhesion and stability. Overall, this compound has great potential for various scientific research applications, and further studies are needed to fully understand its properties and potential uses.
Conclusion:
In conclusion, this compound is a unique and versatile organosilicon compound that has a wide range of scientific research applications. Its synthesis method is simple and efficient, and it has several advantages for lab experiments. This compound has been shown to be non-toxic and has low skin irritation potential, making it a safe option for various applications. Further studies are needed to fully understand the mechanism of action, biochemical and physiological effects, and potential uses of this compound.
Méthodes De Synthèse
Trimethyl(2-phenoxyethylsulfanyl)silane can be synthesized using a simple and efficient method. The synthesis involves the reaction between trimethylsilyl chloride and 2-phenoxyethylthiol in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and yields this compound with high purity.
Applications De Recherche Scientifique
Trimethyl(2-phenoxyethylsulfanyl)silane has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of various organosilicon compounds. This compound is also used as a crosslinking agent in the preparation of silicone rubber. Additionally, this compound is used in the preparation of various silane-modified polymers, which have unique properties such as improved adhesion, toughness, and flexibility.
Propriétés
Numéro CAS |
16654-62-9 |
|---|---|
Formule moléculaire |
C11H18OSSi |
Poids moléculaire |
226.41 g/mol |
Nom IUPAC |
trimethyl(2-phenoxyethylsulfanyl)silane |
InChI |
InChI=1S/C11H18OSSi/c1-14(2,3)13-10-9-12-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clé InChI |
HNEIEHLSYFASRF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)SCCOC1=CC=CC=C1 |
SMILES canonique |
C[Si](C)(C)SCCOC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



